NH-Acidity and para-Substitution Effects
The NH-acidity of 3-(para-substituted phenyl)-1,2,4-oxadiazol-5(4H)-ones, including the 4-aminophenyl derivative, is directly correlated with the electron-donating or -withdrawing nature of the para-substituent via a linear Hammett correlation [1]. The amino group is a strong electron-donating group, which will increase the pKa (decrease acidity) relative to an unsubstituted phenyl or an electron-withdrawing group. This directly impacts its ionization state in aqueous media and its behavior in reversed-phase HPLC.
| Evidence Dimension | pKa (Acid Dissociation Constant) in Methanol |
|---|---|
| Target Compound Data | pKa value is a function of the para-substituent's σp⁺ constant as per the established linear Hammett correlation [1]. |
| Comparator Or Baseline | Other 3-(para-substituted phenyl)-1,2,4-oxadiazol-5(4H)-ones (e.g., H, Cl, Br, OMe) with different σp⁺ constants. |
| Quantified Difference | The pKa value can be estimated from the linear correlation equation provided in the study [1]. |
| Conditions | Potentiometric titration with sodium methoxide in nonaqueous methanol media [1]. |
Why This Matters
The predictable pKa value, determined by the 4-amino substituent, is critical for selecting appropriate buffering conditions in biological assays and for optimizing mobile phase pH in analytical method development.
- [1] DÜRÜST, N.; DÜRÜST, Y.; GÖZLÜKAYA, E. Ö. (2014). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones and 1,2 λ⁴3,5-oxathiadiazole 2-oxides in nonaqueous media. Turkish Journal of Chemistry, 38(1), 56-62. DOI: 10.3906/kim-1303-46. View Source
